molecular formula C24H18ClFN2O4S B2966855 3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941929-22-2

3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2966855
CAS No.: 941929-22-2
M. Wt: 484.93
InChI Key: LPNGTOQSGIIMJW-UHFFFAOYSA-N
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Description

3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spiro-thiazolidine dione derivative characterized by a fused indoline-thiazolidine core with a 3-chloro-4-fluorophenyl substituent at the 3' position and a 3-methylbenzyl group at the 1-position.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-5-4-6-16(11-15)13-27-21-8-3-2-7-18(21)24(23(27)30)28(22(29)14-33(24,31)32)17-9-10-20(26)19(25)12-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNGTOQSGIIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3’-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Core: Starting with an indole derivative, the indoline core can be synthesized through reduction reactions.

    Introduction of the Thiazolidine Ring: The thiazolidine ring can be introduced via cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the indoline and thiazolidine intermediates under specific conditions, such as the presence of a base or catalyst.

    Functional Group Modifications: The final steps involve introducing the chloro, fluoro, and methyl substituents through halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiazolidine moieties.

    Reduction: Reduction reactions may target the dione groups, converting them to corresponding diols.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydroxyl groups.

    Substitution Products: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in material science and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor functions.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • Target Compound : Features a 3-chloro-4-fluorophenyl group (electron-withdrawing) and a 3-methylbenzyl group (hydrophobic).
  • E963-0198 (): Differs by a 4-fluorophenyl group (lacking chlorine) and a 2-methylbenzyl substituent. Molecular weight: 434.48 g/mol.
  • 1-benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione () : Contains a 3-fluorophenyl group and benzyl substituent. LogP = 4.35, indicating moderate lipophilicity .

Key Insight : Chlorine and fluorine substituents enhance electronegativity and may improve binding to hydrophobic enzyme pockets compared to methoxy or methyl groups (e.g., 3'-(4-methoxyphenyl) derivatives in ) .

Dichlorophenyl Derivatives

  • 1-(2,4-Dichlorobenzyl)-3'-(3,4-dichlorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione () : Contains four chlorine atoms, increasing molecular weight (524.25 g/mol) and lipophilicity. Such halogen-rich analogs are often associated with enhanced antimicrobial potency due to improved membrane penetration .

Antimicrobial Activity

  • Bis(spiro[indoline-3,2'-thiazolidine]-2,4'-dione) derivatives () : Exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. The 3,3′-dimethoxybiphenyl derivative (Compound 76) shows the strongest activity .
  • 5-Fluoro-5′-(2,2,2-trifluoroacetyl) derivatives () : Demonstrate superior antifungal activity, likely due to fluorine’s electronegativity enhancing target binding .

Anticancer Activity

  • (5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) () : Shows significant anticancer activity in NCI assays, attributed to the 4-chlorophenyl group’s electron-withdrawing effects .

Implication for Target Compound: The 3-chloro-4-fluorophenyl group may similarly enhance anticancer or antimicrobial activity compared to non-halogenated analogs.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents
Target Compound ~500 (estimated) Not reported ~4.5* 3-Cl-4-F-phenyl, 3-methylbenzyl
E963-0198 () 434.48 N/A N/A 4-F-phenyl, 2-methylbenzyl
4q () ~400 (estimated) 252–254 N/A 3-Cl-4-F-phenyl, imidazolidine core
3'-(4-Methoxyphenyl) derivative () 326.37 117–119 N/A 4-methoxyphenyl

*Estimated based on analogs. Chlorine/fluorine substituents increase molecular weight and lipophilicity compared to methoxy groups .

Biological Activity

The compound 3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a notable example of spirocyclic compounds that have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that integrates an indoline framework with a thiazolidine ring. The presence of the 3-chloro-4-fluorophenyl and 3-methylbenzyl groups enhances its chemical diversity, which is crucial for its biological interactions. The molecular formula is C21H19ClFN2O4SC_{21}H_{19}ClFN_2O_4S, and it has a molecular weight of approximately 432.90 g/mol.

Research indicates that this compound exhibits significant biological activities, potentially through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, suggesting a role in modulating cytokine production pathways.
  • Receptor Binding : The compound may bind to receptors that influence various signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below is a summary of its effects based on available data:

Activity TypeEffectReference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryModulates cytokine production
Apoptotic ActivityInduces apoptosis in specific cancer lines

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutic agents.
    • Example Study : A study found that the compound induced apoptosis in MCF-7 cells through increased caspase activity, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Reagents and Conditions : Utilizing palladium on carbon as a catalyst under controlled temperature and pressure conditions to enhance reaction efficiency.

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